N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 477323-47-0
VCID: VC4173959
InChI: InChI=1S/C19H17N5O5S3/c25-17(12-3-6-14(7-4-12)32(28,29)23-9-1-2-10-23)21-18(30)22-19-20-15-8-5-13(24(26)27)11-16(15)31-19/h3-8,11H,1-2,9-10H2,(H2,20,21,22,25,30)
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Molecular Formula: C19H17N5O5S3
Molecular Weight: 491.56

N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

CAS No.: 477323-47-0

Cat. No.: VC4173959

Molecular Formula: C19H17N5O5S3

Molecular Weight: 491.56

* For research use only. Not for human or veterinary use.

N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide - 477323-47-0

Specification

CAS No. 477323-47-0
Molecular Formula C19H17N5O5S3
Molecular Weight 491.56
IUPAC Name N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C19H17N5O5S3/c25-17(12-3-6-14(7-4-12)32(28,29)23-9-1-2-10-23)21-18(30)22-19-20-15-8-5-13(24(26)27)11-16(15)31-19/h3-8,11H,1-2,9-10H2,(H2,20,21,22,25,30)
Standard InChI Key CIJITGJSIACILI-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is C₁₉H₁₇N₅O₅S₃, with a molecular weight of 491.56 g/mol . Its IUPAC name reflects the integration of a 6-nitrobenzo[d]thiazole group linked via a thiourea bridge to a 4-(pyrrolidin-1-ylsulfonyl)benzamide unit. The SMILES notation (C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]) and InChI key (CIJITGJSIACILI-UHFFFAOYSA-N) provide precise descriptors for computational modeling .

Crystallographic and Conformational Analysis

X-ray crystallography data for this compound remains unpublished, but analogous benzamide structures exhibit planar configurations stabilized by intramolecular hydrogen bonding . The pyrrolidinylsulfonyl group introduces steric bulk, potentially influencing receptor binding kinetics, while the nitro group on the benzo[d]thiazole ring enhances electrophilicity, a trait correlated with bioactivity in nitroaromatic compounds .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number477323-47-0
Molecular FormulaC₁₉H₁₇N₅O₅S₃
Exact Mass491.56 g/mol
Topological Polar Surface167 Ų

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis begins with functionalization of 2-nitrobenzo[d]thiazole, followed by thiourea bridge formation via reaction with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride. Critical steps include:

  • Nitrobenzo[d]thiazole Activation: Nitration of benzo[d]thiazole at the 6-position using mixed acid (H₂SO₄/HNO₃).

  • Thiourea Coupling: Reaction of 6-nitrobenzo[d]thiazol-2-amine with benzoyl isothiocyanate to form the carbamothioyl intermediate.

  • Sulfonylation: Introduction of the pyrrolidinylsulfonyl group via nucleophilic substitution on 4-chlorosulfonylbenzamide.

Table 2: Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationH₂SO₄/HNO₃, 50°C, 6 hr7590
Thiourea FormationBenzoyl isothiocyanate, DMF, 0°C8295
SulfonylationPyrrolidine, K₂CO₃, DCM, RT7897

Biological Activity and Mechanistic Insights

Cytotoxic Activity Against Cancer Cell Lines

In vitro assays demonstrate potent cytotoxicity, with IC₅₀ values of 2.4–5.8 μM against HeLa (cervical cancer) and MCF-7 (breast adenocarcinoma) cells. Comparatively, the selenoamide analogue exhibits enhanced efficacy (IC₅₀ = 1.7 μM), suggesting electronegativity at the thiourea bridge modulates activity .

Putative Mechanisms of Action

The compound inhibits mitochondrial complex II (succinate dehydrogenase) in Caenorhabditis elegans, disrupting ATP synthesis and inducing apoptosis . Molecular docking simulations predict strong interactions with the quinone-binding site (Q-site), where the nitro group participates in π-π stacking with Phe58 and His56 residues .

Comparative Analysis with Structural Analogues

Thioamide vs. Selenoamide Derivatives

Replacing the thiourea sulfur with selenium (as in selenoamide 4) increases nematicidal activity by 40%, attributed to enhanced electrophilicity and membrane permeability . Conversely, N-methylation of the thiourea nitrogen abolishes activity, underscoring the importance of H-bond donor capacity .

Table 3: Activity Comparison of Benzamide Derivatives

CompoundTarget OrganismEC₅₀ (μM)
N-((6-nitrobenzo[...])C. elegans2.4
Selenoamide 4C. elegans1.7
N-MethylthioureaC. elegans>100

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator